N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide
Description
N'-(3,4-Dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide is a synthetic ethanediamide derivative characterized by its bifunctional substitution. The compound features a 3,4-dimethylphenyl group on one nitrogen atom and a complex ethyl-linked substituent on the other, comprising a 1-methyl-1,2,3,4-tetrahydroquinoline moiety and a morpholine ring.
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O3/c1-18-6-8-22(15-19(18)2)28-26(32)25(31)27-17-24(30-11-13-33-14-12-30)21-7-9-23-20(16-21)5-4-10-29(23)3/h6-9,15-16,24H,4-5,10-14,17H2,1-3H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPMXOHMIWSYFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs primarily differ in aryl substituents and alkyl chain modifications. Below is a detailed comparison with two closely related ethanediamide derivatives:
Key Observations:
Chain Flexibility: The propyl-morpholine substituent in increases conformational flexibility compared to the ethyl-linked tetrahydroquinoline in the target compound, which may influence target engagement .
Structural Complexity: The tetrahydroquinoline-morpholine combination in the target compound and suggests a design strategy prioritizing multi-target activity, leveraging both aromatic and heterocyclic interactions.
Research Findings and Methodological Insights
Structural Characterization
The SHELX system has been widely used for crystallographic refinement of similar small molecules, enabling precise determination of bond lengths, angles, and stereochemistry . For example, the morpholine ring’s chair conformation and tetrahydroquinoline’s planar geometry could be validated using SHELXL, critical for structure-activity relationship (SAR) studies.
Virtual Screening and ChemGPS-NP
The ChemGPS-NP model () provides a framework for comparing compounds in multidimensional chemical space. Unlike traditional similarity-based approaches, ChemGPS-NP evaluates physicochemical properties (e.g., polarity, size), positioning the target compound closer to due to shared heterocycles, but distinct from due to chain length differences . This tool aids in predicting bioavailability or off-target effects.
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